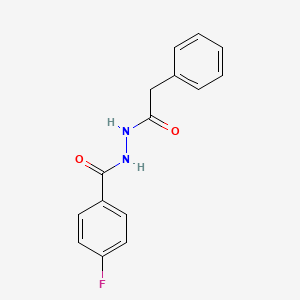
4-fluoro-N'-(phenylacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N'-(phenylacetyl)benzohydrazide, also known as PFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PFBH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 4-fluoro-N'-(phenylacetyl)benzohydrazide is not fully understood, but studies suggest that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell differentiation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose tolerance. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the breakdown of extracellular matrix proteins and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluoro-N'-(phenylacetyl)benzohydrazide in lab experiments is its high yield and ease of synthesis. This compound is also stable under various conditions, making it suitable for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-fluoro-N'-(phenylacetyl)benzohydrazide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. While this compound has several advantages for use in lab experiments, its low solubility in water is a limitation. Future research on this compound should focus on its potential use in combination with other anti-cancer drugs, the development of this compound analogs with improved solubility and bioavailability, and further elucidation of its mechanism of action.
Méthodes De Synthèse
4-fluoro-N'-(phenylacetyl)benzohydrazide can be synthesized through various methods, including the reaction of 4-fluorobenzoic acid with phenylacetic acid hydrazide in the presence of a coupling agent. Another method involves the reaction of 4-fluorobenzoyl chloride with phenylacetic acid hydrazide in the presence of a base. Both methods result in the formation of this compound as a white solid with a high yield.
Applications De Recherche Scientifique
4-fluoro-N'-(phenylacetyl)benzohydrazide has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-diabetic properties. Studies have shown that this compound inhibits the growth of various cancer cells, including breast, colon, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and to improve glucose tolerance in diabetic mice.
Propriétés
IUPAC Name |
4-fluoro-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-8-6-12(7-9-13)15(20)18-17-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXHSIKRWYHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)

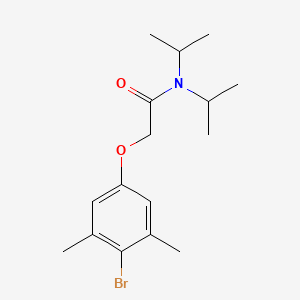
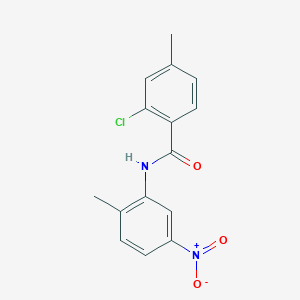


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
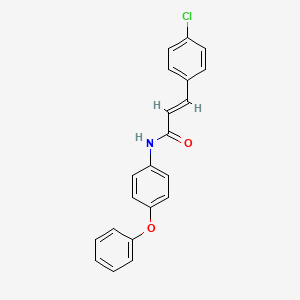
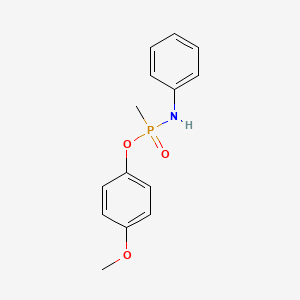
![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)
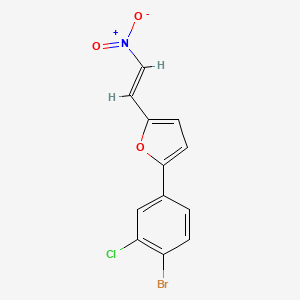
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)